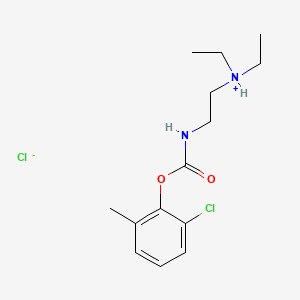
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)-: is a silicon-based compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of silicon, nitrogen, and oxygen atoms, making it a versatile candidate for numerous applications in chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- typically involves the reaction of silicon-based precursors with organic amines under controlled conditions. One common method includes the reaction of a silicon halide with an amine in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of catalysts can enhance the reaction rate and yield. Post-reaction, the product is purified using techniques like distillation or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of silicon-containing compounds.
科学的研究の応用
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as bioactive molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in developing new pharmaceuticals.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives due to its stability and reactivity.
作用機序
The mechanism by which Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in diverse chemical reactions. The presence of the amine group enables it to act as a nucleophile, facilitating substitution reactions. Additionally, the compound’s structure allows it to interact with biological molecules, potentially influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- Silanamine, 1,1,1-tris(1,1-dimethylethoxy)-N-(4-nitrophenyl)-
- Cyclohexane, (1,1-dimethylethyl)-
- (1,1-dimethylethyl)benzene
Uniqueness
Silanamine, 1-(1,1-dimethylethoxy)-1,1-dimethyl-N-(1-methylethyl)- stands out due to its specific combination of silicon, nitrogen, and oxygen atoms, which imparts unique reactivity and stability
特性
CAS番号 |
68310-81-6 |
|---|---|
分子式 |
C9H23NOSi |
分子量 |
189.37 g/mol |
IUPAC名 |
N-[dimethyl-[(2-methylpropan-2-yl)oxy]silyl]propan-2-amine |
InChI |
InChI=1S/C9H23NOSi/c1-8(2)10-12(6,7)11-9(3,4)5/h8,10H,1-7H3 |
InChIキー |
GTFACYSDUJMBOR-UHFFFAOYSA-N |
正規SMILES |
CC(C)N[Si](C)(C)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)











